molecular formula C22H16F6N4O2 B3439417 1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3439417
M. Wt: 482.4 g/mol
InChI Key: LJKOQXWRMQXRJT-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C22H16F6N4O2[_{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d ...](https://www.chemspider.com/Chemical-Structure.896756.html). This compound is characterized by its intricate structure, featuring multiple benzyl groups and trifluoromethyl groups attached to a pyrimido[4,5-d]pyrimidine core[{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d .... Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions[_{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d ...](https://www.chemspider.com/Chemical-Structure.896756.html). One common approach is the condensation of appropriate precursors, such as benzylamine and trifluoromethylated pyrimidines, under controlled conditions[{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product[{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity[_{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d ...](https://www.chemspider.com/Chemical-Structure.896756.html). Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Chemical Reactions Analysis

Types of Reactions: 1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used[_{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d ...](https://www.chemspider.com/Chemical-Structure.896756.html). For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols[{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Scientific Research Applications

This compound has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

  • Biology: Its unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to inflammation and oxidative stress[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

  • Industry: Its chemical properties make it useful in the development of advanced materials and coatings[_{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Mechanism of Action

The mechanism by which 1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d ...](https://www.chemspider.com/Chemical-Structure.896756.html). The trifluoromethyl groups, in particular, play a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and stability[{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d .... The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways[{{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Comparison with Similar Compounds

  • 1,7-Dibenzyl-5,5-bis(trifluoromethyl)-1,3,5,8-tetrahydropyrimidino[4,5-d]pyrimidine-2,4-dione

  • 1,5-Cyclooctadiene dibenzyl((4S,5S)-5-methyl-2-phenyl-4,5-dihydro-4-oxazolyl)methyl]dicyclohexylphosphinite \u03BAN:\u03BAP}iridium (I) tetrakis (3,5-bis (trifluoromethyl)phenyl)borate

Uniqueness: 1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of benzyl and trifluoromethyl groups, which contribute to its enhanced chemical and biological properties compared to similar compounds[_{{{CITATION{{{1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d ](https://wwwchemspidercom/Chemical-Structure896756html){{{CITATION{{{_1{1,7-Dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido4,5-d ....

Properties

IUPAC Name

1,7-dibenzyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F6N4O2/c23-21(24,25)20(22(26,27)28)16-17(29-15(31-20)11-13-7-3-1-4-8-13)32(19(34)30-18(16)33)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,29,31)(H,30,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKOQXWRMQXRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
1,7-dibenzyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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